

Cdk7-IN-27 reconstitution and storage conditions

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Compound of Interest

Compound Name: Cdk7-IN-27

Cat. No.: B12362440

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Application Notes and Protocols for Cdk7-IN-27

For Researchers, Scientists, and Drug Development Professionals

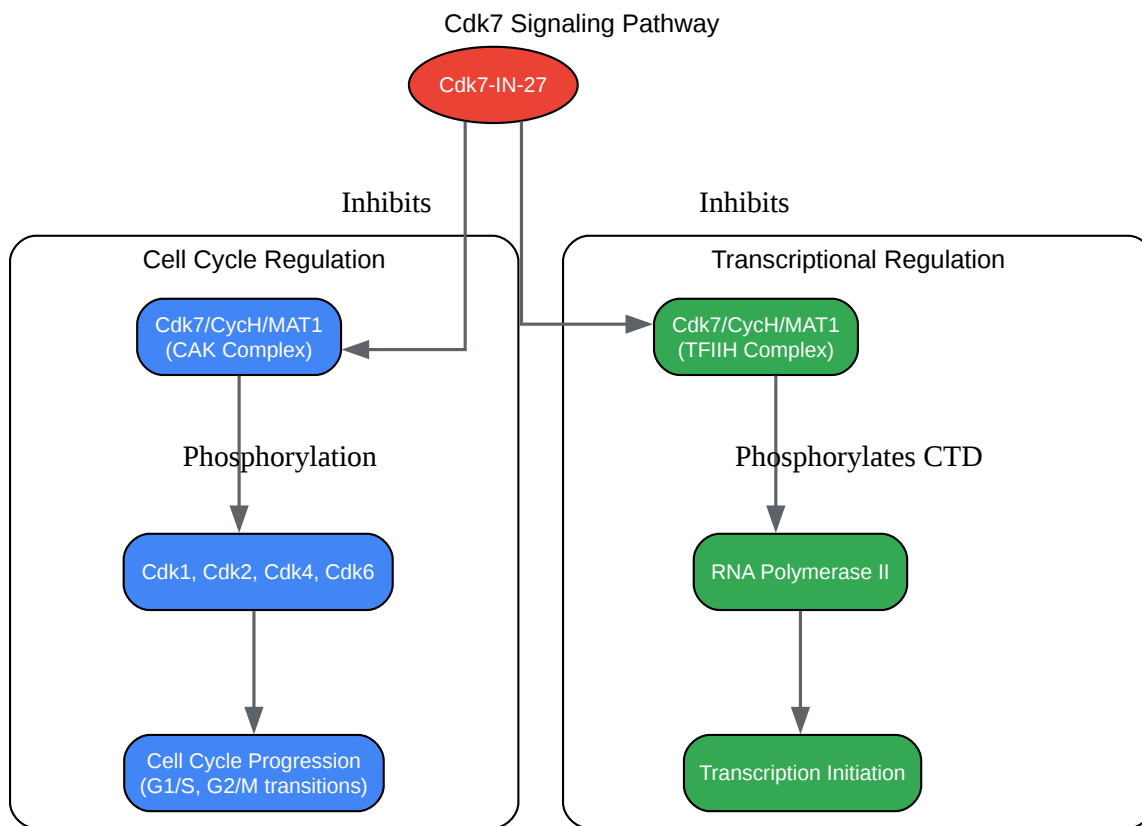
Introduction to Cdk7-IN-27

Cyclin-dependent kinase 7 (Cdk7) is a critical enzyme involved in the regulation of both the cell cycle and transcription. It is a component of the Cdk-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, and is also a subunit of the general transcription factor TFIIF, where it phosphorylates the C-terminal domain of RNA polymerase II. Due to its dual roles in fundamental cellular processes, Cdk7 has emerged as a promising target for cancer therapy.

Cdk7-IN-27 is a potent and selective inhibitor of Cdk7, demonstrating significant anti-proliferative effects in various cancer cell lines.^[1] These application notes provide detailed protocols for the reconstitution, storage, and handling of **Cdk7-IN-27** to ensure its optimal performance and stability in research settings.

Cdk7 Signaling Pathway

Cdk7 plays a pivotal role in two major cellular processes: cell cycle progression and transcription. The diagram below illustrates the dual functions of Cdk7.



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Cdk7's dual roles in cell cycle and transcription.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Cdk7-IN-27**.

Table 1: Storage and Stability

Form	Storage Temperature (°C)	Shelf Life
Powder	-20	3 years[1]
In Solvent	-80	1 year[1]

Table 2: Metabolic Stability[1]

System	Half-life (minutes)
Mouse Liver Microsomes	38.5
Human Liver Microsomes	34.1

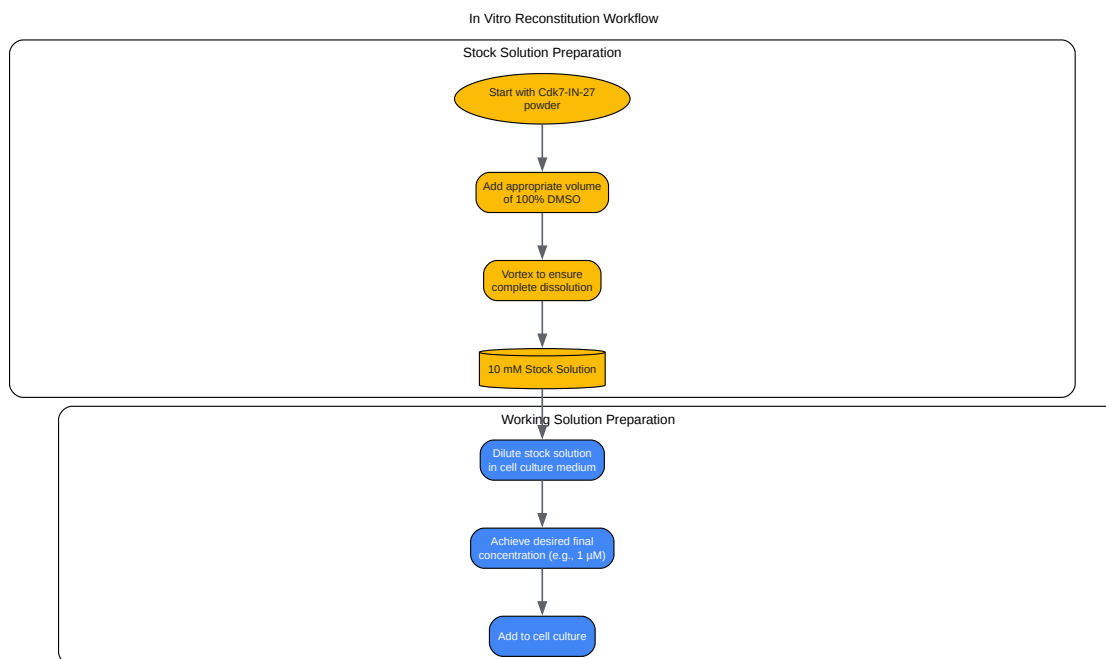
Table 3: In Vitro Activity

Parameter	Value	Cell Line
EC50	1.49 μM	MDA-MB-453[1]
Working Concentration	0.04 - 10 μM	Various[1]

Experimental Protocols

Reconstitution of Cdk7-IN-27 for In Vitro Use

The following workflow outlines the steps for reconstituting **Cdk7-IN-27** for use in cell-based assays.



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Workflow for preparing **Cdk7-IN-27** solutions.

Protocol:

- Materials:
 - **Cdk7-IN-27** (lyophilized powder)
 - Dimethyl sulfoxide (DMSO), anhydrous
 - Sterile microcentrifuge tubes
 - Sterile cell culture medium
- Preparation of 10 mM Stock Solution:
 - Allow the vial of **Cdk7-IN-27** powder to equilibrate to room temperature before opening.
 - To prepare a 10 mM stock solution, add the appropriate volume of 100% DMSO to the vial. The required volume can be calculated based on the amount of powder provided by the manufacturer.
 - Vortex the solution thoroughly to ensure the compound is completely dissolved.
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage of Stock Solution:
 - Store the stock solution aliquots at -80°C for up to one year.^[1]
- Preparation of Working Solution:
 - For cell-based assays, dilute the 10 mM stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 0.04 - 10 μ M).
 - It is recommended to prepare the working solution fresh for each experiment.

- Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.

In Vivo Formulation of Cdk7-IN-27

For animal studies, a clear and stable formulation is crucial. The following is a general protocol for preparing **Cdk7-IN-27** for in vivo administration.

Protocol:

- Materials:
 - **Cdk7-IN-27**
 - DMSO
 - PEG300
 - Tween 80
 - Saline or Phosphate-Buffered Saline (PBS)
- Formulation Preparation (Example):
 - To prepare a working solution, dissolve the required amount of **Cdk7-IN-27** in DMSO to create a concentrated stock.
 - In a separate tube, prepare the vehicle by mixing the desired proportions of PEG300, Tween 80, and saline/PBS. A common vehicle formulation is 30% PEG300, 5% Tween 80, and 65% saline/PBS.
 - Slowly add the **Cdk7-IN-27** stock solution to the vehicle while vortexing to ensure a clear and homogenous solution.
 - The final concentration of DMSO in the formulation should be minimized. An example formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[\[1\]](#)

- Note: The optimal formulation may vary depending on the desired dose and route of administration. It is essential to perform solubility and stability tests for the specific formulation.

Safety and Handling

- **Cdk7-IN-27** is intended for research use only.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the compound.
- Handle the powder in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for detailed safety information.

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References

- 1. CDK7-IN-27_TargetMol [targetmol.com]
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